molecular formula C22H23F3N4O3 B5043733 (2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone

(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone

Cat. No.: B5043733
M. Wt: 448.4 g/mol
InChI Key: OQGZALLCRPUPGG-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone is a complex organic compound that features multiple functional groups, including fluorine, nitro, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while reducing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The aromatic rings can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the effects of fluorine and nitro groups on biological activity.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The piperazine ring can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone is unique due to its combination of fluorine, nitro, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2,3-difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O3/c23-16-6-4-5-15(21(16)25)22(30)28-11-9-27(10-12-28)19-14-18(26-7-2-1-3-8-26)17(24)13-20(19)29(31)32/h4-6,13-14H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGZALLCRPUPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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